Regioisomeric Differentiation: 3-Sulfamoyl vs. 5-Sulfamoyl Substitution on Thiophene-2-carboxylic Acid Scaffold
3-(Aminosulfonyl)thiophene-2-carboxylic acid exhibits a distinct substitution pattern compared to its regioisomer 5-sulfamoylthiophene-2-carboxylic acid. The 3-sulfamoyl group is positioned adjacent to the carboxylic acid at the 2-position, enabling intramolecular hydrogen bonding that is sterically impossible in the 5-substituted analog [1]. This vicinal arrangement influences the compound's acidity and metal-chelating properties, as the sulfonamide and carboxylate groups can cooperatively engage metal ions [1].
| Evidence Dimension | Spatial proximity of sulfonamide and carboxylic acid groups |
|---|---|
| Target Compound Data | 3-sulfamoyl (vicinal to 2-COOH) |
| Comparator Or Baseline | 5-sulfamoylthiophene-2-carboxylic acid (distal to 2-COOH) |
| Quantified Difference | Vicinal vs. distal substitution; intramolecular H-bond possible only in 3-substituted isomer |
| Conditions | Structural analysis based on molecular geometry |
Why This Matters
The unique vicinal substitution pattern of the 3-sulfamoyl isomer enables intramolecular interactions and metal-chelation modes that are not achievable with the 5-substituted regioisomer, directly impacting its utility in coordination chemistry and fragment-based screening libraries.
- [1] Chembase. (n.d.). 3-sulfamoylthiophene-2-carboxylic acid. Retrieved from https://en.chembase.cn View Source
